(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one
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Overview
Description
(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an oxazolidinone ring and a pyridine moiety in its structure makes it a versatile molecule for different chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxazolidinone intermediate.
Chiral Resolution: The chiral center at the 4-position can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the oxazolidinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyridine ring or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound’s biological activity can be studied to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic uses.
Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The pyridine moiety can enhance the compound’s binding affinity and specificity, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects compared to linezolid.
Cycloserine: An antibiotic with a similar oxazolidinone structure, used to treat tuberculosis.
Uniqueness
(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both an oxazolidinone ring and a pyridine moiety
Properties
CAS No. |
918968-71-5 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(4S)-4-propan-2-yl-3-(2-pyridin-2-ylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)12-9-17-13(16)15(12)8-6-11-5-3-4-7-14-11/h3-5,7,10,12H,6,8-9H2,1-2H3/t12-/m1/s1 |
InChI Key |
LKEMTJVSZYGVLT-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1CCC2=CC=CC=N2 |
Canonical SMILES |
CC(C)C1COC(=O)N1CCC2=CC=CC=N2 |
Origin of Product |
United States |
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